1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-chloropyridine-3-carboxylate
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Overview
Description
1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-chloropyridine-3-carboxylate is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes a carbamoylamino group, a methyl-substituted oxobutan moiety, and a chloropyridine carboxylate group. Its unique chemical properties make it a subject of interest in medicinal chemistry, organic synthesis, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Carbamoylamino Intermediate: This step involves the reaction of an appropriate amine with a carbamoyl chloride under controlled conditions to form the carbamoylamino group.
Synthesis of the Methyl-Substituted Oxobutan Moiety: This can be achieved through the alkylation of a suitable precursor, followed by oxidation to introduce the oxo group.
Coupling with 6-Chloropyridine-3-carboxylate: The final step involves the esterification or amidation of the intermediate with 6-chloropyridine-3-carboxylic acid or its derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are selected to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxobutan moiety can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-chloropyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interactions with enzymes and receptors are studied to understand its biological activity.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoylamino group can form hydrogen bonds with active sites, while the chloropyridine moiety may engage in π-π interactions or halogen bonding. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-fluoropyridine-3-carboxylate: Contains a fluorine atom, which can alter its reactivity and biological activity.
Uniqueness: 1-(Carbamoylamino)-3-methyl-1-oxobutan-2-yl 6-chloropyridine-3-carboxylate is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity
Properties
IUPAC Name |
[1-(carbamoylamino)-3-methyl-1-oxobutan-2-yl] 6-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O4/c1-6(2)9(10(17)16-12(14)19)20-11(18)7-3-4-8(13)15-5-7/h3-6,9H,1-2H3,(H3,14,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINFWTLDNRIRJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(=O)N)OC(=O)C1=CN=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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